molecular formula C24H23N3O2S2 B15101198 (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15101198
M. Wt: 449.6 g/mol
InChI Key: ZWJLWHQHPYWCIV-STZFKDTASA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

  • Z-configuration at the C5 exocyclic double bond, critical for biological activity .
  • 3-methyl substitution on the thiazolidinone ring, influencing steric and electronic properties.
  • A pyrazol-4-ylmethylidene group at C5, substituted with a 2-methyl-4-propoxyphenyl moiety and a phenyl ring, contributing to lipophilicity and target binding .

Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S2/c1-4-12-29-19-10-11-20(16(2)13-19)22-17(14-21-23(28)26(3)24(30)31-21)15-27(25-22)18-8-6-5-7-9-18/h5-11,13-15H,4,12H2,1-3H3/b21-14-

InChI Key

ZWJLWHQHPYWCIV-STZFKDTASA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Methylamine, Carbon Disulfide, and Chloroacetic Acid

The thiazolidinone core is synthesized through a [2+3]-cyclocondensation reaction. Methylamine reacts with carbon disulfide in an alkaline medium to form a dithiocarbamate intermediate, which subsequently cyclizes with chloroacetic acid under acidic conditions.

Reaction Conditions :

  • Solvent : Ethanol/water mixture
  • Temperature : 70–80°C
  • Catalyst : Hydrochloric acid
  • Yield : 75–80%

Mechanism :

  • Formation of methyl dithiocarbamate:
    $$ \text{CH}3\text{NH}2 + \text{CS}2 \rightarrow \text{CH}3\text{NHCSSH} $$
  • Cyclization with chloroacetic acid:
    $$ \text{CH}3\text{NHCSSH} + \text{ClCH}2\text{COOH} \rightarrow \text{Thiazolidinone} + \text{HCl} + \text{H}_2\text{S} $$

Synthesis of 3-(2-Methyl-4-Propoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Pyrazole Ring Formation via Hydrazine Cyclization

The pyrazole moiety is constructed by reacting 1-phenyl-3-(2-methyl-4-propoxyphenyl)propane-1,3-dione with hydrazine hydrate.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 6–8 hours
  • Yield : 65–70%

Mechanism :

  • Nucleophilic attack of hydrazine on the diketone.
  • Cyclization and dehydration to form the pyrazole ring.

Formylation at Position 4

The aldehyde group is introduced via Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Reaction Conditions :

  • Solvent : DMF
  • Temperature : 0–5°C (slow warming to room temperature)
  • Yield : 60–65%

Knoevenagel Condensation for Methylidene Bridge Formation

The final step involves condensing 3-methyl-2-thioxo-1,3-thiazolidin-4-one with 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to form the (5Z)-configured product.

Reaction Conditions :

  • Solvent : Acetic acid
  • Catalyst : Sodium acetate
  • Temperature : 80–90°C
  • Time : 12–15 hours
  • Yield : 55–60%

Mechanism :

  • Base-catalyzed deprotonation of the thiazolidinone’s active methylene group.
  • Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated system.

Stereochemical Control :
The (5Z)-configuration is favored due to steric hindrance between the pyrazole’s 3-(2-methyl-4-propoxyphenyl) group and the thiazolidinone’s methyl substituent, directing the syn-addition pathway.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multi-Component Approach

A modified method using Bi(SCH₂COOH)₃ as a catalyst enables a one-pot synthesis from methylamine, carbon disulfide, chloroacetic acid, and the pyrazole aldehyde.

Advantages :

  • Reduced reaction time (8–10 hours)
  • Higher atom economy

Disadvantages :

  • Lower yield (50–55%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the Knoevenagel step, improving yield to 70% while retaining stereoselectivity.

Analytical Data and Characterization

Key Spectroscopic Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S)
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, CH=), 7.65–7.20 (m, 9H, aromatic), 3.95 (q, 2H, OCH₂), 3.30 (s, 3H, NCH₃)
  • ¹³C NMR : δ 192.1 (C=O), 160.5 (C=S), 145.2 (CH=)

Chromatographic Purity :

  • HPLC : >98% (C18 column, methanol/water = 80:20)

Challenges and Optimization Strategies

Isomerization During Condensation

The (5Z) isomer is thermodynamically favored, but prolonged heating can lead to (5E) byproduct formation. Cooling the reaction mixture post-completion minimizes isomerization.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) effectively separates the target compound from unreacted aldehyde and dimeric byproducts.

Industrial-Scale Considerations

Solvent Recycling

Acetic acid is recovered via distillation and reused, reducing environmental impact.

Catalytic Efficiency

Sodium acetate is replaced with recyclable Amberlyst A-21 resin in pilot-scale trials, achieving comparable yields (58%).

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

(5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares substituents and key properties of the target compound with similar derivatives:

Compound Name R₁ (Position 3) R₂ (Position 5) LogP* Biological Activity Reference
Target Compound Methyl 3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazole 4.2† Antimicrobial, Anticancer (predicted)
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-thioxo derivative Hexyl Same as target compound 6.1 Not reported
(5Z)-3-Isopropyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-thioxo analog Isopropyl 3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazole 3.8 Cytotoxic (IC₅₀: 0.5–0.54 µM)
2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl derivatives Varied Arylidene groups 2.5–4.0 Anticancer (G1 cell cycle arrest)

*Calculated using Molinspiration or similar tools. †Estimated based on substituent contributions.

Key Observations :

  • The 4-propoxyphenyl substituent enhances lipophilicity over ethoxy derivatives, which may improve membrane permeability .
  • Pyrazole-linked thiazolidinones generally exhibit stronger cytotoxic and antimicrobial activities than simpler arylidene derivatives .
Antimicrobial Activity
  • Pyrazole-thiazolidinone hybrids (e.g., compound 3 in ) inhibit bacterial growth by targeting lactate dehydrogenase (LDH) with IC₅₀ values <1 µM .
  • The 4-propoxyphenyl group in the target compound may enhance binding to fungal cytochrome P450 enzymes, as seen in related antifungals .
Anticancer Activity
  • Analogs with 3-alkyl substitutions (e.g., hexyl, isopropyl) induce apoptosis in renal adenocarcinoma cells (769-P) via G1 phase arrest .
  • Molecular docking suggests the pyrazole-thiazolidinone scaffold interacts with COX-2 active sites, reducing inflammation-driven proliferation .

Challenges and Limitations

  • Solubility : High logP values (>4) may limit aqueous solubility, necessitating formulation adjustments .
  • Stereochemical stability : Prolonged storage or acidic conditions may promote Z→E isomerization, reducing efficacy .

Biological Activity

The compound (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a well-known heterocyclic scaffold in medicinal chemistry. Thiazolidin-4-one derivatives have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to highlight its potential therapeutic applications.

Structure and Synthesis

The structure of the compound features a thiazolidinone core with a pyrazole moiety, which is known for its pharmacological significance. The synthesis typically involves multi-step reactions that create the desired heterocyclic framework while allowing for the introduction of various substituents that can modulate biological activity.

Table 1: Structural Features of (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

ComponentDescription
Core StructureThiazolidinone
SubstituentsPyrazole and propoxyphenyl groups
ConfigurationZ-isomer at position 5

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its effect on various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study on thiazolidinone derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

Antioxidant Properties

Antioxidant activity is another crucial aspect of this compound's biological profile. Thiazolidinones are known to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Research Findings : In a comparative analysis, the antioxidant capacity of (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one was assessed using DPPH radical scavenging assays. The compound exhibited significant scavenging activity comparable to standard antioxidants like vitamin C .

Antidiabetic Activity

Thiazolidinone derivatives are also recognized for their antidiabetic effects, primarily through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in adipose tissues.

Clinical Relevance : A derivative similar to the compound under consideration was reported to lower blood glucose levels in diabetic models by promoting insulin signaling pathways .

Q & A

Q. What are the standard synthetic routes for (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Condensation of a substituted benzaldehyde (e.g., 2-methyl-4-propoxyphenylbenzaldehyde) with thiosemicarbazide under acidic conditions to form a Schiff base intermediate.
  • Step 2: Cyclization of the intermediate in a polar solvent (e.g., ethanol or methanol) under reflux to form the thiazolidinone core.
  • Step 3: Introduction of the pyrazole moiety via nucleophilic substitution or cross-coupling reactions.
    Key reaction parameters include temperature control (~80°C), solvent polarity, and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustments to these variables .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Assign peaks based on chemical shifts (e.g., thioxo group at ~170 ppm in 13C NMR, pyrazole protons at ~7.2–8.0 ppm in 1H NMR).
    • IR Spectroscopy: Identify characteristic bands (e.g., C=S stretch at ~1200 cm⁻¹, C=O stretch at ~1650 cm⁻¹).
  • Crystallography:
    • Single-crystal X-ray diffraction (SCXRD): Use SHELX programs (e.g., SHELXL) for structure refinement. Anisotropic displacement parameters are modeled to resolve electron density maps .
    • ORTEP Visualization: Generate thermal ellipsoid plots to confirm stereochemistry and Z-configuration of the methylidene group .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved for this compound?

Methodological Answer: Discrepancies in crystallographic data (e.g., residual electron density, R-factor mismatches) are addressed by:

  • Parameter Tweaking: Adjusting hydrogen atom positions using SHELXL’s HFIX commands.
  • Twinned Data Refinement: Employing twin law matrices in SHELXL for non-merohedral twinning.
  • Validation Tools: Cross-checking with PLATON or CCDC Mercury to ensure geometric consistency (e.g., bond lengths, angles) .

Q. What experimental design strategies optimize synthetic yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., solvent, temperature, catalyst loading). For example, a central composite design can model non-linear relationships between reflux time and yield.
  • Flow Chemistry: Continuous-flow reactors improve reproducibility for exothermic steps (e.g., cyclization) by enhancing heat/mass transfer .

Q. What challenges arise in analyzing hydrogen bonding networks in this compound’s crystal structure?

Methodological Answer:

  • Directionality: Hydrogen bonds (e.g., N–H···S or O–H···O) require precise geometric validation (distance: 2.6–3.2 Å; angle: 140–180°).
  • Graph Set Analysis: Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings) and predict packing patterns. Software like CrystalExplorer aids in visualizing 3D networks .

Q. How is bioactivity assessed for derivatives of this compound in vitro?

Methodological Answer:

  • Target Selection: Prioritize enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABA-A) based on structural analogs (e.g., pyrazolone derivatives with anti-inflammatory activity).
  • Assay Design:
    • Enzyme Inhibition: Measure IC₅₀ via spectrophotometric assays (e.g., inhibition of prostaglandin synthesis).
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .

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